3,3'-(Butane-1,1-diyl)bis(1H-indole) (CAS: 5030-92-2) is a specialized bis(indolyl)alkane derivative synthesized via the condensation of indole with butyraldehyde. Unlike the highly crystalline and ubiquitous baseline 3,3'-diindolylmethane (DIM), this compound features a propyl chain at the meso-carbon bridge. This structural modification fundamentally alters its physicochemical profile, significantly increasing its lipophilicity, lowering its melting point, and enhancing its solubility in organic solvents. In industrial and advanced laboratory settings, it is primarily procured as a high-value precursor for the synthesis of functionalized indolocarbazoles, organic electronic materials, and specialized hydrophobic resins where standard DIM fails due to intractability and poor solution processability [1].
Substituting 3,3'-(butane-1,1-diyl)bis(1H-indole) with the cheaper, more common 3,3'-diindolylmethane (DIM) or shorter-chain analogs (like the ethane-1,1-diyl derivative) often leads to catastrophic failures in downstream processing. Unsubstituted DIM is highly rigid and prone to strong intermolecular hydrogen bonding, resulting in poor solubility in non-polar solvents and intractability in polymer matrices. When used as a precursor for indolocarbazoles, DIM yields an unsubstituted parent skeleton that is virtually insoluble and highly susceptible to oxidative degradation, rendering it useless for solution-processed organic electronics. Conversely, the meso-propyl chain of the butane-1,1-diyl derivative disrupts crystal packing and sterically shields the core, ensuring that downstream derivatives remain soluble and stable during spin-coating or resin formulation [1].
When subjected to acid-catalyzed cyclization, 3,3'-(butane-1,1-diyl)bis(1H-indole) yields 6-propyl-5,11-dihydroindolo[3,2-b]carbazole. The incorporation of the propyl chain at the 6-position dramatically enhances the solubility of the resulting indolocarbazole in common organic solvents (such as THF and chloroform) compared to the unsubstituted skeleton derived from standard DIM. Furthermore, the alkyl substitution provides steric shielding that enhances stability toward oxidative degradation, a critical parameter for electronic materials [1].
| Evidence Dimension | Downstream product solubility and oxidative stability |
| Target Compound Data | Yields 6-propyl-indolocarbazole (highly soluble in THF/CHCl3, oxidatively stable) |
| Comparator Or Baseline | 3,3'-diindolylmethane (yields unsubstituted indolocarbazole, virtually insoluble, prone to oxidation) |
| Quantified Difference | Enables solution-phase processing and extends material lifetime |
| Conditions | Acid-catalyzed cyclization with ortho esters followed by solvent extraction |
Critical for buyers synthesizing organic semiconductors, as it allows for low-cost spin-coating fabrication instead of expensive vacuum deposition.
The presence of the propyl chain at the bridging carbon of 3,3'-(butane-1,1-diyl)bis(1H-indole) significantly increases its lipophilicity compared to the formaldehyde-derived baseline. This structural change increases the calculated LogP, which directly translates to improved dispersion and reduced phase separation when incorporated into hydrophobic polymer matrices or lipid-based delivery systems. Standard DIM often crystallizes out of such matrices due to its rigidity and lower lipophilicity [1].
| Evidence Dimension | Matrix dispersion and lipophilicity (LogP) |
| Target Compound Data | Meso-propyl substituted (enhanced LogP, prevents crystallization) |
| Comparator Or Baseline | 3,3'-diindolylmethane (lower LogP, prone to matrix crystallization) |
| Quantified Difference | Significantly improved solubility in non-polar media and hydrophobic resins |
| Conditions | Formulation in hydrophobic polymer matrices or non-polar solvents |
Ensures uniform distribution and prevents structural defects when used as an additive or monomer in advanced material formulations.
3,3'-(Butane-1,1-diyl)bis(1H-indole) represents the optimal balance between alkyl-chain functionality and synthetic manufacturability. Under standard Lewis acid or Brønsted acid catalysis, the condensation of indole with butyraldehyde proceeds with high efficiency, typically achieving yields exceeding 90%. In contrast, utilizing branched aliphatic aldehydes (such as isobutyraldehyde) or excessively long-chain aldehydes introduces severe steric hindrance or reduced reactivity, often dropping yields below 75% and complicating purification [1].
| Evidence Dimension | Condensation reaction yield |
| Target Compound Data | Butyraldehyde condensation (>90% yield) |
| Comparator Or Baseline | Branched/long-chain aliphatic aldehydes (e.g., isobutyraldehyde) (<75% yield) |
| Quantified Difference | >15% higher yield with simplified purification |
| Conditions | Acid-catalyzed condensation of indole with aliphatic aldehydes |
Provides buyers with a functionalized, highly soluble building block without the cost premiums associated with low-yield, sterically hindered analogs.
Directly leveraging its ability to form soluble 6-alkyl-indolocarbazoles, this compound is an ideal starting material for synthesizing organic semiconductors used in OLEDs and OFETs. The resulting solubility allows for cost-effective spin-coating and printing techniques, bypassing the need for vacuum deposition required by unsubstituted DIM derivatives [1].
Due to its enhanced lipophilicity and reduced tendency to crystallize, it serves as a superior additive or co-monomer in hydrophobic polymer matrices. It ensures homogeneous dispersion, preventing the phase separation and mechanical weakening often observed when using rigid, unsubstituted bis(indolyl)methanes [2].
The moderate steric bulk provided by the meso-propyl chain makes it a valuable building block for designing self-assembling coordination cages and metal-organic frameworks (MOFs). It offers sufficient steric shielding to direct self-assembly without the severe hindrance that prevents the formation of well-defined structures when using branched analogs [3].